N-(3-aminopropyl)-3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminopropyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPOXPIXLUZIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Aminopropyl 3 Fluorobenzamide and Its Analogues
Established Synthetic Routes for Amide Bond Formation with Fluorobenzoyl Chloride and Diamines
The most direct and established method for synthesizing N-(3-aminopropyl)-3-fluorobenzamide involves the acylation of a diamine with an acyl chloride. This reaction, a classic example of nucleophilic acyl substitution, pairs the electrophilic 3-fluorobenzoyl chloride with the nucleophilic 1,3-diaminopropane (B46017).
A common protocol for this transformation is the Schotten-Baumann reaction, which is typically performed in a two-phase system or in an inert aprotic solvent. fishersci.co.ukestranky.sk The reaction mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.
To proceed efficiently, the reaction requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. estranky.sk The presence of a base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an aqueous base like sodium hydroxide, is crucial to prevent the protonation of the starting amine, which would render it unreactive. fishersci.co.ukestranky.sk The choice of solvent is also important, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being common options. fishersci.co.uknih.gov
A significant challenge in reacting a symmetrical diamine like 1,3-diaminopropane with one equivalent of an acylating agent is the potential for di-acylation, leading to an undesired bis-amide product. nih.gov Controlling the stoichiometry and reaction conditions is key, but achieving high selectivity for the mono-acylated product often necessitates a protection strategy, as detailed in the following section.
| Reagent | Role | Common Examples | Reference |
| Acyl Chloride | Electrophilic partner, provides the benzoyl group. | 3-Fluorobenzoyl chloride | nih.govchemicalbook.com |
| Diamine | Nucleophilic partner, provides the aminopropyl group. | 1,3-Diaminopropane (Trimethylenediamine) | wikipedia.org |
| Base | HCl scavenger, prevents amine protonation. | Triethylamine, Pyridine (B92270), Sodium Hydroxide | fishersci.co.ukestranky.sk |
| Solvent | Reaction medium. | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | fishersci.co.uknih.gov |
Table 1. Key Components in the Synthesis of this compound via Acylation.
Strategies for Orthogonal Protection and Deprotection of Amino Groups
To selectively synthesize the mono-amide this compound from 1,3-diaminopropane, a protecting group strategy is essential. libretexts.org This involves temporarily blocking one of the two amino groups in the diamine, leaving the other free to react with 3-fluorobenzoyl chloride. organic-chemistry.org After the amide bond is formed, the protecting group is removed to reveal the second primary amine, yielding the final product.
The concept of "orthogonal protection" is critical, especially in more complex syntheses. organic-chemistry.orgbham.ac.uk This strategy employs multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgnih.gov For example, one group might be removed with acid, while another is removed by base or hydrogenation. masterorganicchemistry.comnih.gov This allows for the sequential modification of different functional groups within the same molecule. nih.govresearchgate.net
Commonly used amine protecting groups include:
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable under basic and hydrogenolysis conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgmasterorganicchemistry.com
Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.comnih.gov
The general synthetic sequence would be:
Protection: React 1,3-diaminopropane with a protecting group reagent (e.g., (Boc)₂O) under conditions that favor mono-protection.
Acylation: React the mono-protected diamine with 3-fluorobenzoyl chloride to form the protected amide intermediate.
Deprotection: Remove the protecting group under specific conditions (e.g., TFA for Boc) to yield this compound.
| Protecting Group | Abbreviation | Common Reagent for Installation | Cleavage Conditions | Orthogonality | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Stable to base, hydrogenation. | organic-chemistry.orgmasterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid and base. | masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation. | masterorganicchemistry.comnih.gov |
Table 2. Comparison of Common Orthogonal Protecting Groups for Amines.
Green Chemistry Approaches in the Synthesis of Aminobenzamide Scaffolds
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. rsc.org These "green chemistry" principles are being applied to the synthesis of aminobenzamide scaffolds.
Key green approaches include:
Catalytic Methods: The development of catalytic amide bond formation methods is a major goal, as traditional coupling reagents are often used in stoichiometric amounts, generating significant waste. rsc.orgrsc.orgrsc.org
Safer Solvents: Replacing conventional, often toxic, dipolar aprotic solvents like DMF and NMP is a priority. Bio-based solvents such as Cyrene™ have been investigated as sustainable alternatives for amide synthesis from acid chlorides. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Biocatalytic methods often exhibit high atom economy. rsc.org
Avoiding Hazardous Reagents: Traditional methods for activating carboxylic acids may involve hazardous reagents like thionyl chloride or oxalyl chloride. google.comresearchgate.net Green alternatives, such as using microflow reactors with less toxic activators like solid triphosgene, can mitigate these risks by precisely controlling highly reactive intermediates. nih.gov Furthermore, some synthetic routes start from materials like isatoic anhydride, which can provide a more streamlined and potentially greener pathway to aminobenzamide derivatives compared to multi-step processes involving halogenating agents. nih.gov
Chemo-Enzymatic Synthesis and Biocatalysis for Fluorobenzamide Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative for amide bond formation. rsc.org Enzymes operate under mild conditions (temperature, pH) in aqueous systems, exhibit high chemo-, regio-, and stereoselectivity, and can reduce the need for protecting groups and hazardous reagents. rsc.orgoup.com
Key biocatalytic strategies include:
Hydrolases (e.g., Lipases): While their natural function is to break bonds (hydrolysis), lipases like Candida antarctica Lipase B (CAL-B) can be used in reverse to form amide bonds, especially in low-water environments or by using activated esters as substrates. rsc.org
ATP-Dependent Synthetases: In nature, many amide bonds are formed by enzymes that use adenosine (B11128) triphosphate (ATP) as an energy source. nih.gov Researchers are harnessing these enzymes, such as amide bond synthetases (ABS), for synthetic purposes. rsc.org
Engineered Enzymes: Through rational design and directed evolution, enzymes can be modified to accept non-natural substrates or to perform novel reactions. For instance, nitrile synthetase enzymes have been engineered to halt their reaction at the amide intermediate stage, effectively creating bespoke amide synthetases. nih.gov
| Enzymatic Approach | Enzyme Class | Mechanism Principle | Advantages | Reference |
| Hydrolase-Catalyzed Aminolysis | Lipases (e.g., CAL-B) | Reversal of hydrolysis, often using activated esters in non-aqueous media. | Readily available, broad substrate scope, no cofactor needed. | rsc.org |
| ATP-Dependent Amidation | Amide Bond Synthetases (ABS) | Activation of a carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate, driven by ATP hydrolysis. | High efficiency and specificity, aqueous conditions. | rsc.orgnih.gov |
| Engineered Biocatalysts | Modified Nitrile Synthetases | Rational engineering to stop the natural catalytic cycle at the amide product. | Tailored for specific reactions, avoids over-reaction to nitrile. | nih.gov |
Table 3. Biocatalytic Strategies for Amide Bond Formation.
Large-Scale Synthesis Considerations for Research and Development
Transitioning a synthetic route from a small-scale laboratory setup to a larger scale suitable for research and development (R&D) or industrial production introduces a new set of challenges. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally responsible.
Key considerations for the large-scale synthesis of this compound include:
Cost and Availability of Starting Materials: The price and reliable supply of key inputs like 3-fluorobenzoic acid and 1,3-diaminopropane are critical economic factors.
Process Safety and Hazard Management: Reagents that are acceptable in a lab fume hood, such as thionyl chloride or oxalyl chloride, pose significant risks on a larger scale due to their toxicity and reactivity. researchgate.net The formation of carcinogenic byproducts like dimethylcarbamoyl chloride from the use of DMF with certain chlorinating agents is a serious concern that must be avoided. researchgate.net
Reaction Conditions and Control: Large-scale reactions require careful management of temperature (exotherms), mixing, and addition rates to ensure consistency and safety. The use of flow chemistry can offer superior control over these parameters compared to batch processing. nih.gov
Work-up and Purification: Methods that are simple in the lab, like chromatography, can be expensive and difficult to implement on a large scale. Developing procedures that rely on crystallization, extraction, or distillation for purification is often preferred.
Chemical Reactivity and Derivatization Strategies of N 3 Aminopropyl 3 Fluorobenzamide
Reactivity of the Primary Amine Moiety (N-alkylation, Acylation, Arylation)
The terminal primary amine of the aminopropyl linker is a key site for derivatization due to its nucleophilic nature. This allows for a variety of reactions, including N-alkylation, acylation, and arylation, to introduce diverse functional groups.
N-Alkylation: The primary amine can be readily alkylated using various alkylating agents. For instance, reaction with alkyl halides, such as 1-bromononane (B48978) or 1-bromooctane, in the presence of a base like potassium carbonate in acetonitrile, leads to the corresponding secondary amines. Further alkylation can occur to yield tertiary amines. For example, treatment of the secondary amine with dimethyl sulfate (B86663) can introduce a methyl group. nih.gov
Acylation: The primary amine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form a new amide bond. This reaction is often used to introduce a wide range of substituents. For instance, reaction with nonanoyl chloride in the presence of pyridine (B92270) and dichloromethane (B109758) can yield the corresponding N-acylated derivative. nih.gov This method is broadly applicable for the synthesis of various N-substituted benzamides. nih.gov
Arylation: The primary amine can also undergo N-arylation through transition-metal catalyzed cross-coupling reactions. Palladium-catalyzed methods, for example, can be employed to couple the amine with aryl halides, providing access to N-aryl derivatives. nih.gov The choice of catalyst and reaction conditions is crucial to achieve selective arylation of the primary amine over the secondary amide nitrogen. nih.govbeilstein-journals.org
Table 1: Examples of N-Alkylation and N-Acylation of 3-Aminobenzamide Derivatives
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 3-Aminobenzamide | 1-Bromononane, K₂CO₃, MeCN | 3-(Nonylamino)benzamide | N-Alkylation | nih.gov |
| 3-(Nonylamino)benzamide | Dimethyl sulfate, K₂CO₃, MeCN | 3-(Methyl(nonyl)amino)benzamide | N-Alkylation | nih.gov |
| 2,6-Difluoro-3-aminobenzamide | Nonanoyl chloride, Pyridine, DCM | 2,6-Difluoro-3-(nonanamido)benzamide | N-Acylation | nih.gov |
Modifications of the Secondary Amide Linkage
The secondary amide bond in N-(3-aminopropyl)-3-fluorobenzamide offers another site for chemical modification, primarily through reduction or hydrolysis, although these transformations are generally less common than modifications at the primary amine or the aromatic ring.
Reduction: The amide linkage can be reduced to the corresponding secondary amine. This transformation effectively converts the benzamide (B126) moiety into a benzylamine (B48309) derivative. Catalytic reduction of amides can be achieved using various reducing agents, such as silanes in the presence of iridium catalysts. nih.gov For benzamides specifically, more reactive secondary silanes might be required for efficient reduction under mild conditions. rsc.org This modification significantly alters the electronic and conformational properties of the molecule.
Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-fluorobenzoic acid and 1,3-diaminopropane (B46017). However, this is often an undesired side reaction, and conditions for other transformations are typically chosen to preserve the integrity of the amide linkage. The stability of the amide bond is a key feature that makes this scaffold robust in many chemical environments. nih.gov
Diversification at the Fluorinated Benzene (B151609) Ring (e.g., Suzuki-Miyaura Coupling, Halogen-Lithium Exchange)
The 3-fluorobenzamide (B1676559) core provides opportunities for carbon-carbon bond formation, allowing for the introduction of various aryl or alkyl groups. Key strategies include palladium-catalyzed cross-coupling reactions and halogen-lithium exchange.
Suzuki-Miyaura Coupling: The fluorine atom itself is generally unreactive in Suzuki-Miyaura couplings. However, if a bromo or iodo substituent is present on the fluorinated ring, this position can be readily functionalized. For example, a 3-bromo- (B131339) or 3-iodo-N-(3-aminopropyl)-fluorobenzamide derivative could undergo a Suzuki-Miyaura reaction with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. mdpi.commdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and can be tailored for specific substrates. rsc.org Fluoride sources have also been shown to enhance Suzuki-Miyaura couplings of sensitive substrates. wikipedia.org
Halogen-Lithium Exchange: Halogen-lithium exchange is a powerful method for the functionalization of aryl halides. wikipedia.orgnih.gov While aryl fluorides are generally unreactive towards organolithium reagents, an aryl bromide or iodide on the same ring can readily undergo exchange. wikipedia.orgharvard.edustackexchange.com For a hypothetical N-(3-aminopropyl)-3-bromo-5-fluorobenzamide, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures would likely lead to the formation of an aryllithium species at the position of the bromine atom. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. harvard.eduresearchgate.net The amide group can also act as a directing group in ortho-lithiation reactions, potentially allowing for functionalization at the C2 or C4 position of the benzene ring. wikipedia.org
Table 2: Potential Diversification Strategies for the Fluorinated Benzene Ring
| Reaction Type | Substrate Example | Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | N-(3-aminopropyl)-3-bromo-5-fluorobenzamide | Arylboronic acid, Pd catalyst, Base | N-(3-aminopropyl)-3-aryl-5-fluorobenzamide | mdpi.commdpi.com |
| Halogen-Lithium Exchange | N-(3-aminopropyl)-3-bromo-5-fluorobenzamide | 1. n-BuLi 2. Electrophile (E+) | N-(3-aminopropyl)-3-E-5-fluorobenzamide | wikipedia.orgharvard.edu |
Incorporation into Macrocyclic and Constrained Systems
The bifunctional nature of this compound, possessing both a reactive primary amine and a modifiable aromatic ring, makes it a valuable building block for the synthesis of macrocycles and other constrained systems.
The primary amine can be used in cyclization reactions to form part of a macrocyclic ring. For instance, it can undergo condensation with a dicarbonyl compound or participate in palladium-catalyzed amination reactions with dihaloarenes to form large ring structures. mdpi.commiami.edu The synthesis of macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov Research has shown the successful synthesis of polyazamacrocycles by reacting building blocks containing aminopropyl fragments with dihaloarenes under palladium catalysis. mdpi.com The resulting macrocycles can act as hosts for guest molecules or as scaffolds for constructing more complex architectures. rsc.org
Bioconjugation Chemistries Utilizing the Aminopropyl Linker
The aminopropyl linker of this compound provides a convenient handle for bioconjugation, allowing the attachment of this molecule to biomolecules such as proteins, peptides, or nucleic acids. ub.edu The primary amine is a common target for bioconjugation reactions due to its nucleophilicity.
Standard bioconjugation methods that target primary amines include the use of N-hydroxysuccinimide (NHS) esters, which react with the amine to form a stable amide bond. This is a widely used strategy for labeling proteins with small molecules. d-nb.info Another common method is reductive amination, where the amine reacts with an aldehyde or ketone on the biomolecule to form an imine, which is then reduced to a stable amine linkage.
The aminopropyl linker can be used to attach the 3-fluorobenzamide moiety to a larger carrier molecule, potentially modulating its biological activity or directing it to a specific target. For example, similar aminopropyl-containing lipids have been used to form liposomes for gene delivery, demonstrating the utility of this linker in creating functional biomaterials. nih.gov The choice of conjugation chemistry depends on the nature of the biomolecule and the desired stability of the resulting conjugate. nih.gov
Table 3: Common Bioconjugation Reactions Targeting Primary Amines
| Reaction Type | Reactive Group on Biomolecule | Linkage Formed | Key Reagents | Reference |
| NHS Ester Acylation | Carboxylic acid (activated as NHS ester) | Amide | N-Hydroxysuccinimide (NHS), Carbodiimide (e.g., EDC) | |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Reducing agent (e.g., NaBH₃CN) | nih.gov |
| Isothiocyanate Coupling | Isothiocyanate | Thiourea | - |
Structure Activity Relationship Sar Studies of N 3 Aminopropyl 3 Fluorobenzamide Derivatives
Conformational Analysis of the Aminopropyl-Benzamide Linkage
The three-dimensional conformation of the aminopropyl-benzamide linkage is a key determinant of a molecule's biological activity. This flexible linker can adopt various spatial arrangements, influencing how the molecule interacts with its biological target. nih.gov
The conformational space available to the aminopropyl-benzamide linker is influenced by several factors, including intramolecular hydrogen bonding and steric hindrance between the benzamide (B126) ring and the aminopropyl group. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are employed to identify the preferred conformations. For instance, studies on related benzamide derivatives have shown that the torsion angles around the amide bond and the alkyl chain are crucial for optimal binding to receptors. kent.ac.uk
Impact of Fluorine Substitution on Electronic and Steric Properties in Benzamide Scaffolds
The substitution of hydrogen with fluorine on the benzamide ring profoundly affects the molecule's electronic and steric properties, which in turn can modulate its biological activity. Fluorine is a highly electronegative atom, and its introduction can lead to significant changes in the acidity and basicity of nearby functional groups. core.ac.uk
The strong electron-withdrawing inductive effect of fluorine can activate the benzamide ring for nucleophilic reactions. core.ac.uk This electronic perturbation can influence how the molecule interacts with its biological target. For example, in the context of dopamine (B1211576) receptors, polar substituents on the benzamide ring, including those that can act as hydrogen bond acceptors, play a critical role in the structure-activity relationship. nih.govnih.gov
From a steric perspective, fluorine is relatively small, but its substitution can still lead to notable conformational changes. nih.gov In some crystal structures of benzamides, ortho-fluorine substitution has been shown to suppress disorder without altering the fundamental packing motif. nih.govresearchgate.net This suggests that fluorine can help to lock the molecule into a more defined and potentially more active conformation. The effect of fluorine substitution on lipophilicity is complex and depends on the specific scaffold and the position of the fluorine atom. nih.gov
Table 1: Effects of Fluorine Substitution on Benzamide Properties
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Electronic Properties | Strong electron-withdrawing inductive effect, alters pKa of nearby groups. | core.ac.uk |
| Steric Properties | Can suppress disorder in crystal structures and influence molecular conformation. | nih.govresearchgate.net |
| Lipophilicity | Can increase or decrease depending on the molecular context. | nih.gov |
| Biological Activity | Can enhance binding affinity and metabolic stability. | nih.govnih.govnih.gov |
Modulation of Biological Activity via Alkyl Chain Length and Branching
The length and branching of the alkyl chain connecting the benzamide moiety to the terminal amino group are critical for optimizing biological activity. Modifications to this chain can directly impact the molecule's ability to fit into the binding pocket of a receptor and can also influence its pharmacokinetic properties.
Systematic variations in the length of the N-alkyl chain in related compound series have demonstrated a clear impact on potency. For instance, in a series of benzamide derivatives targeting specific receptors, an optimal chain length is often identified, beyond which activity decreases. This suggests that the distance between the benzamide and the terminal amine is crucial for establishing key interactions with the receptor.
Branching on the alkyl chain can also have a significant effect. The introduction of methyl or other small alkyl groups can restrict the conformational flexibility of the linker, potentially locking it into a more bioactive conformation. However, excessive branching can introduce steric hindrance, preventing the molecule from binding effectively to its target.
Stereochemical Considerations in Derivatives and Their Pharmacological Profiles
Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its pharmacological properties. patsnap.comnih.gov Many drugs are chiral, existing as a pair of enantiomers which are non-superimposable mirror images. nih.gov
In the context of N-(3-aminopropyl)-3-fluorobenzamide derivatives, the introduction of chiral centers, for instance through branching on the alkyl chain or substitution on the benzamide ring, would result in enantiomers. These enantiomers can exhibit different pharmacological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov
The differential activity of enantiomers arises from their distinct interactions with the chiral environment of biological systems, such as receptor binding sites and metabolic enzymes. patsnap.comnih.gov The specific 3D shape of a molecule determines how well it fits into its biological target, much like a key fits into a lock. patsnap.com Therefore, the use of a single, more active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov For example, in some cases, one enantiomer is metabolized more slowly than the other, leading to a longer duration of action. patsnap.com The study of the stereochemistry of these derivatives is therefore essential for developing safer and more effective therapeutic agents. researchgate.net
Computational Chemistry and Molecular Modeling of N 3 Aminopropyl 3 Fluorobenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure of N-(3-aminopropyl)-3-fluorobenzamide. By calculating the electron density, DFT can elucidate various chemical properties. For instance, a study on mercapto-benzamide inhibitors utilized DFT to understand their action mechanism. rsc.org Similarly, research on 3-fluoropyridine (B146971) employed DFT to analyze its molecular structure and vibrational frequencies. researchgate.net
For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict optimized molecular geometry, atomic charges, and the distribution of molecular orbitals. researchgate.netnih.gov Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Measures the molecule's overall polarity |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Conformational Landscape Analysis and Potential Energy Surface Mapping
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. The aminopropyl chain allows for considerable rotational freedom, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.
This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results are often visualized as a potential energy surface (PES), which maps the energy as a function of the rotational angles (dihedrals). The minima on this surface correspond to the most stable conformations. While direct studies on this specific molecule are not available, the principles of conformational analysis are well-established for flexible molecules. nih.gov Understanding the preferred conformations is crucial, as only specific spatial arrangements of atoms may be able to fit into the binding site of a protein target.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
| C(ar)-C(O)-N-C(propyl) | Rotation around the amide bond |
| C(O)-N-C(1)-C(2) | Rotation of the propyl chain |
| N-C(1)-C(2)-C(3) | Rotation of the propyl chain |
| C(1)-C(2)-C(3)-N(amino) | Rotation of the terminal amino group |
Molecular Docking Simulations with Established Protein Targets for Benzamide (B126) Derivatives (e.g., Kinesin Spindle Protein, ACKR3, RAGE)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. walshmedicalmedia.com For this compound, docking simulations can be performed with proteins known to interact with benzamide derivatives, such as Kinesin Spindle Protein (Eg5), Atypical Chemokine Receptor 3 (ACKR3), and the Receptor for Advanced Glycation End products (RAGE). nih.govnih.govvu.nl
The process begins with obtaining the 3D structures of the target proteins, often from the Protein Data Bank. Docking algorithms then explore various binding poses of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces and geometric complementarity. nih.govukm.my
Successful docking can reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the amino group of the propyl chain and the carbonyl group of the benzamide are likely hydrogen bond donors and acceptors, respectively. The fluorinated benzene (B151609) ring can participate in hydrophobic and aromatic stacking interactions. Studies on other benzamide derivatives have shown the importance of these types of interactions in binding to their targets. ukm.mynih.gov
Table 3: Potential Interacting Residues in Target Proteins for this compound
| Target Protein | Potential Interacting Residues (Illustrative) |
| Kinesin Spindle Protein (Eg5) | Residues in the allosteric binding pocket nih.gov |
| ACKR3 | Amino acids within the chemokine binding site vu.nl |
| RAGE | Residues in the ligand-binding domain nih.gov |
Molecular Dynamics Simulations to Elucidate Ligand-Target Recognition and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion. nih.gov
These simulations, often run for nanoseconds, can assess the stability of the predicted binding mode. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. nih.gov MD simulations can also provide insights into the role of water molecules in the binding site and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity. Studies on other benzamide inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Should a set of benzamide analogs of this compound with corresponding activity data become available, a QSAR model could be developed. nih.govunair.ac.id
The first step in QSAR is to calculate a range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of the chemical scaffold to enhance potency. For instance, a model might reveal that increasing hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position is likely to improve activity. nih.gov
Table 4: Common Descriptor Classes in QSAR Studies
| Descriptor Class | Examples |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, Shape indices |
Preclinical Biological Evaluation of N 3 Aminopropyl 3 Fluorobenzamide Derivatives
In Vitro Cellular Assays for Biological Activity (e.g., cell proliferation, enzyme inhibition)
The preclinical assessment of N-(3-aminopropyl)-3-fluorobenzamide and its derivatives involves a variety of in vitro assays to determine their biological effects at a cellular level. These assays are crucial for identifying potential therapeutic activities and understanding structure-activity relationships. Key evaluation methods include cell proliferation assays and specific enzyme inhibition studies.
Derivatives of benzamides have been synthesized and evaluated for their potential as inhibitors of various enzymes. For instance, a series of 5-styryl-2-(p-tolylsulfonamido)benzamide derivatives were tested for their inhibitory action against cholinesterases and β-secretase (BACE-1). rsc.org The inhibitory effect is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. In this series, derivatives with a 4-halogenostyryl group showed a significant inhibitory effect against butyrylcholinesterase (BChE). rsc.org Specifically, the 4-fluoro and 4-chloro substituted derivatives demonstrated notable potency. rsc.org
Another class of derivatives, developed as inhibitors of the Kinesin Spindle Protein (KSP, also known as Eg5), has shown potent anti-proliferative activity in cancer cell lines. KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, making it an attractive target for anticancer agents. nih.gov A series of 4,4,4-triphenylbutan-1-amine inhibitors, derived from a related S-trityl-l-cysteine (STLC) scaffold, demonstrated potent inhibition of the KSP enzyme and corresponding inhibition of cancer cell growth. nih.gov The most potent of these analogues exhibited low nanomolar enzymatic inhibition and growth inhibition values. nih.gov
These evaluations rely on sensitive detection methods, often employing fluorescence-based assays. scientificupdate.comnih.gov Such assays allow for continuous monitoring of reaction kinetics and are suitable for high-throughput screening, enabling the rapid evaluation of numerous compounds. scientificupdate.com
Table 1: In Vitro Biological Activity of Benzamide (B126) Derivatives
| Compound Class | Target Enzyme | Assay | Result (IC50 / Kiapp) | Reference |
|---|---|---|---|---|
| 5-styryl-2-(p-tolylsulfonamido)benzamides | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 4.3 µM - 7.8 µM | rsc.org |
| 5-styryl-2-(p-tolylsulfonamido)benzamides | β-secretase (BACE-1) | Enzyme Inhibition | 10.1 µM - 19.3 µM | rsc.org |
| 4,4,4-triphenylbutan-1-amines | Kinesin Spindle Protein (Eg5) | Enzyme Inhibition (Apparent Inhibition Constant) | ≤ 10 nM | nih.gov |
Target Engagement Studies in Cell-Free Systems and Cellular Lysates
Confirming that a compound interacts directly with its intended molecular target is a critical step in preclinical evaluation. Target engagement studies are designed to provide this evidence, utilizing both purified, cell-free systems and more complex cellular lysates. These studies can validate the mechanism of action and differentiate on-target from off-target effects.
For derivatives of this compound that act as KSP inhibitors, target engagement is a key validation point. nih.gov The human mitotic kinesin Eg5 has been confirmed as the direct target for potent inhibitors like S-trityl-l-cysteine (STLC) and its analogues. nih.gov Crystallographic studies have revealed that these inhibitors bind to a specific allosteric pocket on the Eg5 motor domain, which is formed by helix α2/loop L5 and helix α3. nih.gov This binding event prevents the conformational changes necessary for the protein's motor function, thereby inhibiting its activity. nih.gov
Label-free methods are increasingly used to confirm target engagement in a more native environment. researchgate.net The Cellular Thermal Shift Assay (CETSA) is one such technique that measures the change in the thermal stability of a protein upon ligand binding. researchgate.net When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of remaining soluble protein, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates direct binding. researchgate.net While specific CETSA data for this compound derivatives is not detailed in the provided sources, this methodology represents a standard approach for validating the targets of novel small molecules. researchgate.net
Mechanistic Studies of Action at the Molecular Level (e.g., protein-protein interactions, signaling pathways)
Once target engagement is confirmed, mechanistic studies are performed to elucidate the downstream molecular consequences of this interaction. For anticancer agents, this involves understanding how the compound affects cellular processes like cell cycle progression and survival signaling pathways.
Derivatives of this compound that function as KSP inhibitors have a well-defined mechanism of action at the molecular level. nih.gov KSP is essential for separating duplicated centrosomes during the early stages of mitosis to form a bipolar spindle. nih.gov Inhibition of KSP's ATPase activity prevents it from performing this function. nih.govnih.gov
The direct consequence of KSP inhibition is a halt in cell division. Cells are arrested in mitosis because they cannot form a proper bipolar spindle. nih.gov Instead, they form a distinctive monopolar spindle, with all chromosomes arranged in a radial pattern around a single spindle pole. nih.gov This mitotic arrest activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. Prolonged activation of this checkpoint ultimately leads to programmed cell death, or apoptosis, in many cancer cell lines. nih.gov This induction of apoptosis is the ultimate mechanism through which these compounds exert their anti-proliferative effects. nih.gov
In Vivo Pharmacological Studies in Animal Models (excluding safety/toxicity profiles and human trials)
Following promising in vitro results, the pharmacological effects of this compound derivatives are evaluated in living organisms. These in vivo studies, typically conducted in animal models of disease, are essential for determining if a compound retains its biological activity and can produce a therapeutic effect in a complex biological system. These studies focus on efficacy, not safety or toxicity.
Derivatives designed as KSP inhibitors have been tested in preclinical cancer models, most commonly in immunodeficient mice bearing human tumor xenografts. nih.gov For example, a potent triphenylbutanamine analogue of STLC was evaluated in nude mice with a lung cancer cell explant xenograft (LXFS 538) and was found to cause tumor stasis, meaning it halted the growth of the tumor. nih.gov Another analogue demonstrated the ability to significantly prolong the survival of mice with bladder and prostate cancer xenografts. nih.gov
These studies show that the potent in vitro activity of these compounds can translate into a tangible anti-tumor effect in vivo. nih.gov The success of these preclinical models is a prerequisite for further development. However, it is noted that the in vivo efficacy of many KSP inhibitors has been a challenge, with some compounds that are potent in vitro showing limited activity in animal models, highlighting the importance of these studies. nih.gov
Table 2: In Vivo Efficacy of a KSP Inhibitor Analogue
| Animal Model | Tumor Type | Compound | Observed Pharmacological Effect | Reference |
|---|---|---|---|---|
| Nude Mice | Lung Cancer Xenograft (LXFS 538) | Triphenylbutanamine Analogue | Tumor Stasis | nih.gov |
Prodrug Design and In Vivo Activation Mechanisms
To improve the pharmaceutical properties of a promising compound, a prodrug strategy may be employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes a chemical or enzymatic transformation in the body to release the active form. This approach can be used to enhance properties like stability, solubility, or oral bioavailability.
For benzamide-related structures, such as sulfanylbenzamides and mercaptobenzamides, prodrug strategies have been developed to improve their systemic stability. nih.govresearchgate.net One approach involves protecting a reactive thiol group with a nitroimidazole moiety. nih.govacs.org This strategy was inspired by the immunosuppressant drug azathioprine, which is a prodrug of 6-mercaptopurine. acs.org
The resulting nitroimidazole prodrug is designed to be stable in the bloodstream but can be activated in vivo. nih.gov The activation mechanism involves cleavage by endogenous reactive thiols, such as glutathione, which is present in cells. nih.govacs.org This cleavage is a chemical reaction and does not require a specific enzyme, allowing for the release of the active thiol-containing parent drug inside or near target cells. nih.govacs.org The kinetics of this activation can be studied by monitoring the reaction of the prodrug with a model thiol using techniques like NMR spectroscopy. nih.gov This strategy demonstrates a viable method for enabling systemic application of compounds that might otherwise be too unstable. nih.gov Another advanced concept involves using transition metal catalysis, such as with platinum complexes, to trigger the activation of a prodrug in vivo. scientificupdate.com
Potential Applications and Future Research Directions
Utility as a Molecular Probe for Biological Target Identification and Validation
The structure of N-(3-aminopropyl)-3-fluorobenzamide is well-suited for its development into a molecular probe, a critical tool for identifying and validating novel biological targets. frontiersin.orgnih.gov Molecular probes are designed with specific functional groups that allow for the detection, isolation, and characterization of their binding partners within a complex biological system. frontiersin.org
A typical chemical probe consists of three key components: an active group that binds to the target protein, a reporter group for detection (like a fluorescent tag or biotin), and a linker connecting the two. frontiersin.org The this compound scaffold provides clear sites for such modifications. The terminal primary amine of the aminopropyl chain is an ideal position for attaching reporter groups without significantly disturbing the core structure's interaction with a potential target. This approach has been successfully used to develop fluorescent probes for receptors like the Atypical Chemokine Receptor 3 (ACKR3), where agonists were tagged to visualize receptor distribution and facilitate binding studies. worktribe.comnih.gov
By synthesizing derivatives of this compound tagged with fluorescent dyes or affinity labels like biotin, researchers can perform several types of experiments:
Pull-down assays: An immobilized version of the probe can capture its binding proteins from cell lysates, which can then be identified using mass spectrometry. nih.gov
Fluorescence microscopy: A fluorescently-labeled probe can be used to visualize the subcellular localization of its target in living or fixed cells. worktribe.comnih.gov
Competition binding assays: The probe can be used to screen for other small molecules that bind to the same target. worktribe.com
These probe-based strategies are invaluable for elucidating the mechanism of action of bioactive compounds and validating the relevance of their targets in disease pathways. nih.govrsc.org
Development as a Lead Compound for Novel Therapeutic Agents
The this compound scaffold serves as a promising starting point for the development of lead compounds targeting several important classes of therapeutic proteins. A lead compound is a chemical starting point for drug discovery that exhibits promising activity against a specific biological target.
Kinesin Spindle Protein (KSP) Inhibitors
The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy. nih.govresearchgate.net Inhibition of KSP leads to mitotic arrest and cell death in proliferating cancer cells. nih.gov Several small molecule KSP inhibitors have been developed, and some share structural similarities with the benzamide (B126) scaffold. For instance, the quinazolinone derivative ARQ 621 contains an N-(3-aminopropyl)benzamide-related moiety and has been investigated as an antineoplastic KSP inhibitor. nih.govtandfonline.com The development of compounds like AZD4877 and MK-0731 highlights the potential for highly potent and specific KSP inhibitors derived from diverse heterocyclic scaffolds. researchgate.netnih.gov The this compound structure could be elaborated upon, using structure-activity relationship (SAR) studies, to optimize binding to the allosteric site of KSP, potentially leading to novel anticancer agents. researchgate.net
Table 1: Examples of Kinesin Spindle Protein (KSP) Inhibitors
| Compound | Target/Mechanism | Reported Activity (IC₅₀) |
|---|---|---|
| Ispinesib | KSP Inhibitor | - |
| SB-743921 | KSP Inhibitor | 0.1 nM (ATPase assay) tandfonline.com |
| MK-0731 | KSP Inhibitor | 2.2 nM (ATPase assay) tandfonline.com |
| AZD4877 | KSP Inhibitor | 2 nM researchgate.net |
| EMD 534085 | KSP Inhibitor | 8 nM (ATPase assay) nih.govtandfonline.com |
| S-trityl-L-cysteine | KSP Inhibitor | GI₅₀ = 1.3 µM (NCI-60) tandfonline.com |
This table is for illustrative purposes and includes various KSP inhibitors to show the range of scaffolds and potencies.
ACKR3 Agonists
The Atypical Chemokine Receptor 3 (ACKR3), previously known as CXCR7, is a G protein-coupled receptor implicated in cardiovascular diseases and cancer progression. chemrxiv.orgnih.govchemrxiv.org Unlike typical chemokine receptors, ACKR3 primarily signals through β-arrestin pathways. nih.gov Recent research has focused on discovering small-molecule agonists for ACKR3 as potential therapeutics. chemrxiv.orgchemrxiv.org Structure-activity relationship studies have revealed that an N-substituted propyl chain is a favorable feature for agonistic activity. chemrxiv.org Specifically, compounds with N-butyl substitutions on a propyl linker were found to be potent ACKR3 agonists. chemrxiv.org This suggests that the N-(3-aminopropyl) group of the title compound is a highly relevant starting point. By modifying the terminal amine and the benzamide portion, it is conceivable to develop potent and selective ACKR3 agonists based on the this compound scaffold. chemrxiv.orgchemrxiv.org
Table 2: Examples of Small-Molecule ACKR3 Agonists
| Compound ID (from source) | Description | Reported Activity (EC₅₀) |
|---|---|---|
| Compound 23 | Ethyl-substituted analogue | 111 nM chemrxiv.org |
| Compound 26 | N-propyl-substituted analogue | - |
| Compound 27 | N-butyl-substituted analogue | 69 nM chemrxiv.org |
| Compound 35 | - | Efficacy of 103% vs CXCL12 chemrxiv.org |
This table is based on data for a series of novel ACKR3 agonists to illustrate the importance of the N-alkylpropylamine moiety. chemrxiv.orgchemrxiv.org
RAGE Ligands
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a key role in chronic inflammation, diabetes, and cancer. nih.govgoogle.com RAGE can be activated by a diverse array of ligands, including S100 proteins and High-Mobility Group Box 1 (HMGB1). nih.gov Given its promiscuous nature, there is significant interest in developing small molecules that can act as antagonists by blocking ligand binding. google.com The this compound scaffold, with its combination of a flexible linker and an aromatic headgroup, could be adapted to mimic the binding epitopes of natural RAGE ligands. By decorating the scaffold with additional functional groups, it may be possible to create novel RAGE inhibitors that disrupt the receptor's pathogenic signaling. nih.gov
Exploration in Radiopharmaceutical Development
Radiopharmaceuticals, which are drugs containing radioactive isotopes, are cornerstones of nuclear medicine for both diagnostics (imaging) and therapy. nih.gov The development of targeted imaging agents, particularly for Positron Emission Tomography (PET), is a rapidly advancing field. nih.gov The this compound structure is an excellent candidate for development as a PET imaging agent.
The presence of a fluorine atom on the benzamide ring makes it highly amenable to radiosynthesis with fluorine-18 (B77423) ([¹⁸F]), one of the most commonly used radioisotopes for PET imaging. nih.gov A synthetic precursor could be designed where the fluorine is replaced by a suitable leaving group (e.g., nitro, trimethylstannyl, or iodo group), allowing for a late-stage nucleophilic radiofluorination to produce [¹⁸F]this compound. If this scaffold is shown to bind to a specific target of interest in the brain or other organs (such as the NLRP3 inflammasome, for which PET tracers are being developed), an ¹⁸F-labeled version would enable non-invasive in vivo quantification and visualization of that target. nih.govfrontiersin.org
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be tested for biological activity in high-throughput screening (HTS) campaigns. rsc.org The this compound scaffold is an ideal building block for such libraries.
The molecule has two key points of diversity that can be easily exploited:
The terminal primary amine: This functional group can be readily acylated, alkylated, sulfonated, or used in reductive amination reactions to introduce a wide variety of substituents.
The aromatic ring: While the fluorine is at the 3-position, related analogues could be synthesized from different fluorobenzoyl chlorides or by modifying the aromatic ring through reactions like nucleophilic aromatic substitution or cross-coupling, introducing further diversity.
By systematically combining different building blocks at these positions, a vast library of this compound analogues can be generated. This library could then be screened against hundreds or thousands of biological targets to identify novel hits for a wide range of diseases.
Advanced Synthetic Strategies for Complex this compound Analogues
To fully explore the chemical space around this scaffold, advanced synthetic strategies are required to create more complex and conformationally constrained analogues. For instance, the flexible aminopropyl chain could be incorporated into a heterocyclic ring system, such as an azetidine (B1206935) or pyrrolidine. arkat-usa.orgarkat-usa.org The synthesis of 3-fluoroazetidines and 3-fluoropyrrolidines has been described and could be adapted to create rigid versions of the N-(3-aminopropyl) linker, which may lead to improved binding affinity and selectivity for a given target. arkat-usa.org
Furthermore, modern synthetic methods like one-pot reactions and microwave-assisted synthesis could streamline the production of analogues. arkat-usa.org For example, a one-pot protocol has been developed for creating various N-aminopropyl scaffolds, which could be adapted for the functionalization of the aminopropyl moiety in this compound. arkat-usa.org These advanced methods would accelerate the synthesis-test-analyze cycle that is central to medicinal chemistry programs.
Multi-Targeting Approaches Utilizing the Scaffold's Versatility
The observation that the this compound scaffold has the potential to be adapted into ligands for multiple, distinct biological targets (KSP, ACKR3, RAGE) opens up the exciting possibility of developing multi-target or polypharmacological agents. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic pathways. A single drug that can modulate several of these pathways simultaneously could offer superior efficacy and a lower likelihood of developing resistance.
By carefully designing modifications to the core scaffold, it may be possible to create a single molecule that, for example, inhibits KSP to halt mitosis while also agonizing ACKR3 to reduce tumor metastasis. The versatility of the this compound structure, with its distinct regions for chemical modification, makes it a compelling platform for exploring such multi-targeting strategies, representing a sophisticated approach to modern drug design.
Q & A
Q. What are the recommended synthetic routes for N-(3-aminopropyl)-3-fluorobenzamide, and how can purity be optimized?
this compound can be synthesized via condensation reactions between 3-fluorobenzoic acid derivatives and 1,3-diaminopropane. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with 1,3-diaminopropane under controlled pH conditions . Purity optimization often involves recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) and chromatography (HPLC or flash column chromatography) to remove unreacted amines or byproducts. Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : <sup>19</sup>F NMR confirms fluorine positioning, while <sup>1</sup>H NMR resolves amine and aromatic proton environments.
- FT-IR : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate the amide bond formation.
- Mass spectrometry (ESI or EI-MS) : Molecular ion peaks and fragmentation patterns verify molecular weight and structural motifs .
Q. What are the primary safety considerations when handling this compound?
The compound’s hydrochloride salt (this compound hydrochloride) is classified under GHS as harmful (H302: toxic if swallowed) and irritant (H315, H319, H335). Proper PPE (gloves, goggles, fume hood) is mandatory. Spills require neutralization with dilute acetic acid and disposal via hazardous waste protocols. Acute toxicity studies in rodents suggest monitoring for respiratory and dermal irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 3-fluorobenzamide ring to assess effects on binding affinity.
- Chain length modification : Replace the 3-aminopropyl group with shorter (ethyl) or longer (butyl) spacers to evaluate steric effects.
- Biological assays : Use in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling) to correlate structural changes with activity .
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
- Cross-validate with orthogonal methods : Compare results from fluorescence polarization assays with surface plasmon resonance (SPR) for binding affinity measurements .
Q. What methodologies are suitable for studying interactions between this compound and biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
- Molecular dynamics (MD) simulations : Model interactions over time to identify stable conformations and key residues (e.g., hydrogen bonding with active-site lysines).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can this compound be applied in material science, such as polymer functionalization?
The primary amine group enables covalent conjugation to polymer matrices (e.g., epoxy resins or VBC/DVB copolymers) via nucleophilic substitution. Applications include:
- Metal ion sorbents : Functionalized polymers can selectively recover Ag(I) or Cu(II) from solutions, with sorption capacity quantified via ICP-MS and modeled using pseudo-first-order kinetics .
- Catalyst supports : Immobilize transition metals (e.g., Pd) for heterogeneous catalysis, monitored by TGA and BET surface area analysis .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
Q. How can computational tools enhance the design of this compound analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
